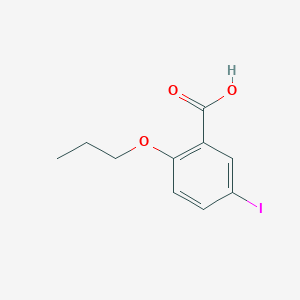

5-iodo-2-propoxybenzoic acid

Description

Significance and Research Context of Benzoic Acid Derivatives

Benzoic acid and its derivatives are a large class of organic compounds that serve as fundamental building blocks in organic synthesis. researchgate.net Their versatile chemical nature allows them to be used in the creation of a wide array of products, from pharmaceuticals to dyes. ontosight.ai In the realm of medicinal chemistry, the benzoic acid scaffold is a common feature in many therapeutic agents. researchgate.netresearchgate.net Researchers have extensively explored these derivatives for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.airesearchgate.netpreprints.org

The diverse applications of benzoic acid derivatives stem from the ability to modify their structure with various functional groups. These modifications can significantly influence the compound's physical, chemical, and biological properties. ontosight.ai For instance, the addition of different substituents can alter a molecule's solubility, stability, and ability to interact with biological targets. ontosight.ai This adaptability makes benzoic acid derivatives a continuing focus of research for the development of new and improved medicinal products. researchgate.netpreprints.org

Overview of Iodo- and Alkoxy-Substituted Aromatic Systems in Chemical Science

Aromatic compounds containing iodine atoms are particularly useful in organic synthesis. The carbon-iodine bond can be readily cleaved and replaced with other functional groups, making iodoaromatic compounds versatile precursors for creating more complex molecules. wikipedia.org The iodination of aromatic compounds is a key strategy for preparing potential pharmaceuticals and other bioactive molecules. fayoum.edu.eg However, the direct iodination of aromatic rings often requires the use of an activating agent, as elemental iodine itself is not highly reactive. fayoum.edu.egmanac-inc.co.jp

Alkoxy groups, such as the propoxy group in 5-iodo-2-propoxybenzoic acid, are also significant substituents in aromatic systems. The introduction of an alkoxy group can be achieved through various synthetic methods, including nucleophilic substitution reactions. google.com These groups can influence the electronic properties of the aromatic ring and can play a role in the biological activity of the molecule. The presence of both an iodo and an alkoxy group on a benzoic acid framework, as seen in this compound, provides multiple points for further chemical modification, enhancing its utility as a synthetic intermediate.

Chemical and Physical Properties of this compound

While specific, detailed research findings exclusively on this compound are not extensively available in the public domain, its properties can be inferred from related compounds and general chemical principles.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 2100-27-8 bldpharm.com |

| Molecular Formula | C10H11IO3 cas.org |

| Molecular Weight | 306.09 g/mol cas.org |

This table is based on general information available for the compound and may not reflect experimentally verified data.

Synthesis of Related Compounds

Research Applications

Given its structure, this compound is primarily valuable as an intermediate in organic synthesis. The iodine atom can be replaced through various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid and propoxy groups also offer sites for further chemical transformations. While direct applications are not widely documented, its structural motifs are found in compounds with biological activity. For instance, various benzoic acid derivatives are investigated for their potential as enzyme inhibitors or as agents with antimicrobial properties. ontosight.ailookchem.com

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-propoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTWMAGGMGEEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445198 | |

| Record name | Benzoic acid, 5-iodo-2-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100-27-8 | |

| Record name | 5-Iodo-2-propoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-iodo-2-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 5 Iodo 2 Propoxybenzoic Acid and Its Precursors

Strategies for Regioselective Iodination of Benzoic Acid Scaffolds

The regioselective introduction of an iodine atom onto the benzoic acid scaffold is a critical step in the synthesis of 5-iodo-2-propoxybenzoic acid. The directing effect of the carboxylic acid group and the choice of iodinating agent and reaction conditions are paramount in achieving the desired substitution pattern.

Direct iodination of benzoic acid can be achieved using activated iodinating reagents. One historical method involves the reaction of 2-methylbenzoic acid with iodine in the presence of sodium nitrite and fuming sulfuric acid google.com. Another approach utilizes potassium iodide in the presence of thallium(III) trifluoroacetate google.com. More contemporary methods employ hypervalent iodine reagents. For instance, the oxidation of 2-iodobenzoic acids with reagents like Oxone® can yield 2-iodosobenzoic acids (IBAs) and 2-iodoxybenzoic acids (IBXs), which are themselves powerful oxidizing agents mdpi.com. While these methods are effective, they can sometimes lack regioselectivity and may require harsh reaction conditions.

A straightforward method for the ortho-iodination of benzoic acids has been developed using Pd(II) catalysis in aqueous media with potassium iodide as the iodine source researchgate.netresearchgate.net. This approach offers a greener alternative to traditional methods.

| Reagent System | Substrate | Product | Yield | Reference |

| I₂, NaNO₂, fuming H₂SO₄ | 2-Methylbenzoic acid | 5-Iodo-2-methylbenzoic acid | Not specified | J. Indian Chem. Soc. (1930) google.com |

| KI, Thallium(III) trifluoroacetate | 2-Methylbenzoic acid | 5-Iodo-2-methylbenzoic acid | Not specified | J. Chem. Soc., Perkin Trans. 1 (1974) google.com |

| Pd(OAc)₂, KI, CeCl₃·7H₂O, H₂O₂ | Benzoic acid | o-Iodobenzoic acid | Good to excellent | ResearchGate Publication (2024) researchgate.net |

| Oxone® | 2-Iodobenzoic acids | 2-Iodosobenzoic acids | Excellent | Molecules (MDPI) mdpi.com |

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic compounds. In the case of benzoic acid, the carboxylic acid group can direct lithiation to the ortho position. Benzoic acid can be treated with a strong base, such as sec-butyllithium (BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at low temperatures (e.g., -90°C), to generate the ortho-lithiated species semanticscholar.orgrsc.orgresearchgate.net. This lithiated intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to afford the corresponding ortho-iodinated benzoic acid with high regioselectivity semanticscholar.orgrsc.orgresearchgate.net. This method offers excellent control over the position of iodination and is tolerant of a variety of other functional groups, although the strongly basic conditions can be a limitation for some substrates.

In cases where direct iodination or ortho-lithiation is not feasible or does not provide the desired isomer, multistep synthetic pathways starting from appropriately substituted benzoic acids can be employed. For the synthesis of this compound, a plausible route could start from 2-hydroxy-5-iodobenzoic acid. This intermediate could potentially be synthesized from 2-hydroxybenzoic acid (salicylic acid) via electrophilic iodination, where the hydroxyl group directs the incoming electrophile to the para position.

Another relevant multistep synthesis is the Sandmeyer reaction, which can be used to introduce an iodine atom. This process involves the nitration of a starting benzoic acid derivative, followed by reduction of the nitro group to an amine, diazotization of the amine, and subsequent displacement of the diazonium group with iodide google.com. While effective, this multi-step process can be cumbersome and involve hazardous reagents google.com.

A more direct multi-step approach could involve the hydrolysis of a pre-functionalized ester, such as 2-chloro-5-iodo ethyl benzoate, to yield 2-chloro-5-iodobenzoic acid google.com. This highlights the utility of functional group interconversion in the synthesis of substituted benzoic acids.

Transition metal catalysis has emerged as a powerful tool for the regioselective C-H functionalization of aromatic compounds, including the iodination of benzoic acids. These methods often proceed under milder conditions and with higher selectivity than traditional approaches.

Rhodium(III) catalysts have been effectively utilized for the carboxylate-directed ortho-C-H activation of benzoic acids, enabling various transformations rsc.orgrsc.org. While direct rhodium-catalyzed iodination of benzoic acids is an area of ongoing research, the principle of C-H activation directed by the carboxylate group is well-established. For instance, Rh(III) catalysis has been successfully applied to the ortho-thiolation of benzoic acids rsc.org. The catalytic cycle typically involves the coordination of the carboxylate to the rhodium center, followed by C-H activation to form a rhodacycle intermediate. This intermediate can then react with an electrophilic coupling partner. In the context of iodination, an appropriate iodine source would be required to react with the rhodacycle to afford the ortho-iodinated product. The development of a Rh(III)-catalyzed C-H iodination would offer a valuable synthetic tool.

| Catalyst System | Directing Group | Reaction | Reference |

| [RhCp*Cl₂]₂ | Carboxylate | C-H Thiolation | Organic Chemistry Frontiers (RSC Publishing) rsc.org |

| [Rh(III)] | Carboxylate | C-H Annulation | Organic Chemistry Frontiers (RSC Publishing) rsc.org |

Application of Transition Metal Catalysis in Iodination

Introduction of the Propoxy Moiety

The introduction of the propoxy group at the 2-position of the benzoic acid scaffold is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on a propyl halide.

In the context of synthesizing this compound, a common precursor would be 2-hydroxy-5-iodobenzoic acid. The synthesis of a related compound, 2-propoxy-5-methylbenzoic acid, from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) provides a clear procedural analogy nih.gov. The phenolic hydroxyl group of 2-hydroxy-5-iodobenzoic acid can be deprotonated with a base, such as sodium ethoxide, to form the corresponding sodium phenoxide. This phenoxide can then be reacted with a propyl halide, such as propyl iodide, in a suitable solvent like ethanol. The reaction is typically heated to reflux to drive it to completion nih.gov.

Alkylation Reactions Employing Propyl Halides

The O-alkylation of a phenolic precursor, typically an ester of 2-hydroxy-5-iodobenzoic acid, with a propyl halide is a crucial step in the synthesis of this compound. The Williamson ether synthesis is a classic and widely used method for this transformation. This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the propyl halide in an S(_N)2 reaction.

The choice of base, solvent, and reaction conditions significantly influences the efficiency and selectivity of the alkylation. Strong bases such as sodium hydroxide or potassium carbonate are commonly used to generate the phenoxide. The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone to facilitate the nucleophilic substitution.

Recent research has explored the use of phase-transfer catalysts (PTCs) to enhance the reaction rate and yield. PTCs, such as quaternary ammonium salts, facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase containing the alkyl halide, thereby accelerating the reaction. This approach can often be conducted under milder conditions and may allow for the use of less hazardous solvents.

Table 1: Comparative Analysis of Alkylation Conditions for Phenolic Precursors

| Alkylating Agent | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) |

| Propyl Bromide | K₂CO₃ | Acetone | None | Reflux | 75-85 |

| Propyl Iodide | NaOH | DMF | None | 80-100 | 80-90 |

| Propyl Bromide | K₂CO₃ | Toluene | TBAB | 90 | >90 |

Note: TBAB (Tetrabutylammonium bromide) is a common phase-transfer catalyst. Data is compiled from analogous phenolic alkylation reactions.

Ester Hydrolysis for Carboxylic Acid Formation

The final step in the synthesis of this compound is the hydrolysis of the corresponding ester precursor. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is a reversible process and is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. To drive the equilibrium towards the products, a large excess of water is often used.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that is generally preferred for its higher yields and simpler product isolation. The ester is treated with a stoichiometric amount of a strong base, like sodium hydroxide or potassium hydroxide. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. Milder bases and non-aqueous conditions have also been explored to avoid potential side reactions with sensitive functional groups.

Table 2: Comparison of Ester Hydrolysis Methods

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Key Features |

| Acid-Catalyzed | H₂SO₄ or HCl | Water | Reflux | Reversible, requires excess water |

| Base-Catalyzed (Saponification) | NaOH or KOH | Water/Alcohol | Reflux | Irreversible, high yield |

| Mild Base-Catalyzed | LiOH | THF/Water | Room Temperature | Suitable for sensitive substrates |

Note: THF (Tetrahydrofuran) is a common organic solvent.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to reduce its environmental footprint. These approaches focus on the use of safer chemicals, milder reaction conditions, and the minimization of waste.

Utilizing Mild Reaction Conditions and Solvent-Free Systems

A key aspect of green chemistry is the development of reactions that proceed under mild conditions, reducing energy consumption and the need for harsh reagents. For the O-alkylation step, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields, often under solvent-free conditions. In a solvent-free approach, the reactants are mixed with a solid base, such as potassium carbonate, and irradiated with microwaves, leading to a rapid and efficient reaction.

Similarly, ultrasound-assisted synthesis has emerged as a green alternative. The application of ultrasonic waves can enhance the mass transfer and accelerate the reaction rate, often allowing for lower reaction temperatures and shorter durations.

For the hydrolysis step, microwave-assisted saponification has demonstrated the ability to dramatically shorten reaction times from hours to minutes, while maintaining high yields.

Application of Recyclable Catalysts

For the O-alkylation reaction, solid-supported phase-transfer catalysts offer the advantage of easy separation and reuse. These catalysts can be filtered off at the end of the reaction and reactivated for subsequent batches. Ionic liquids have also been explored as recyclable catalysts and reaction media for the alkylation of phenols. nih.gov

In the ester hydrolysis step, solid acid catalysts, such as ion-exchange resins or zeolites, can be employed for acid-catalyzed hydrolysis. These heterogeneous catalysts can be easily recovered by filtration and reused multiple times, eliminating the need for corrosive and difficult-to-remove mineral acids. Similarly, solid base catalysts are being developed for saponification reactions.

Table 3: Examples of Recyclable Catalysts in Analogous Reactions

| Reaction | Catalyst Type | Catalyst Example | Recyclability |

| O-Alkylation | Solid-supported PTC | Polymer-bound TBAB | High (multiple cycles) |

| O-Alkylation | Ionic Liquid | [BMIM]Br | Recyclable with extraction |

| Ester Hydrolysis | Solid Acid | Amberlyst-15 | High (multiple cycles) |

Note: [BMIM]Br (1-Butyl-3-methylimidazolium bromide) is a common ionic liquid.

Iii. Spectroscopic and Structural Characterization in Research

X-ray Diffraction (XRD) and Crystallographic Analysis

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

While general principles of these analytical techniques are well-established for characterizing novel compounds, published studies containing specific data sets, such as mass-to-charge ratios, chromatographic retention times, crystal system parameters, or hydrogen bonding patterns for 5-iodo-2-propoxybenzoic acid, are absent from the searched scientific databases.

Iv. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the molecular properties of 5-iodo-2-propoxybenzoic acid. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, particularly using hybrid functionals like B3LYP combined with a Pople-style basis set such as 6-311++G(d,p), are employed to perform geometry optimization. nih.govnih.govrsc.org This process determines the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure is also a key output of DFT studies. The distribution of electron density reveals the influence of the various substituents on the aromatic ring. The propoxy group at the ortho position acts as an electron-donating group, increasing electron density in the ring, while the iodine atom and the carboxylic acid group are electron-withdrawing. This push-pull effect creates a specific charge distribution and dipole moment, which are critical to the molecule's intermolecular interactions.

Table 1: Predicted Geometrical Parameters of this compound from DFT Optimization Illustrative data based on typical values for substituted benzoic acids.

| Parameter | Atoms Involved | Predicted Value | |

|---|---|---|---|

| Bond Length (Å) | C-I | 2.105 | |

| C=O (carboxyl) | C-O | 1.215 | |

| C-OH (carboxyl) | C-O | 1.358 | |

| Bond Angle (°) | C-C-I | C-C-I | 119.5 |

| O=C-OH (carboxyl) | O-C-O | 122.8 | |

| C-O-C (propoxy) | C-O-C | 117.5 |

The Hartree-Fock (HF) method is a foundational ab initio technique that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.org Unlike DFT, the HF method does not account for electron correlation, which can limit its accuracy for predicting certain molecular properties. However, it is computationally less intensive than post-HF methods and serves as a starting point for more complex calculations. wikipedia.org Coupled Hartree-Fock calculations have been used to determine properties like NMR coupling constants in substituted benzenes. acs.org

Semi-empirical methods are based on the HF formalism but introduce approximations and parameters derived from experimental data to simplify calculations significantly. Methods like AM1 and PM3 reduce computational time by neglecting certain integrals. While this speed makes them suitable for very large molecular systems, their accuracy is generally lower than that of DFT or HF for detailed analysis of small to medium-sized molecules like this compound.

Conformational Analysis and Potential Energy Surface Mapping

The presence of flexible side chains—the propoxy and carboxyl groups—means that this compound can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. A key technique is the mapping of the Potential Energy Surface (PES) by systematically rotating the dihedral angles of the molecule's rotatable bonds.

For this compound, the primary rotations of interest are around the C(ring)–C(carboxyl) bond and the C(ring)–O(propoxy) bond. The steric hindrance caused by the bulky propoxy group at the ortho position significantly restricts the rotation of the adjacent carboxylic acid group, a phenomenon known as the ortho-effect. khanacademy.org By calculating the energy at each rotational step, a PES map is generated, which allows for the identification of the global minimum energy conformer—the most stable and probable structure of the molecule.

Table 2: Illustrative Potential Energy Scan for Rotation of the Propoxy Group Illustrative data showing relative energy vs. the C2-C1-O-C(propyl) dihedral angle.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Notes |

|---|---|---|

| 0 | 1.52 | Steric clash with carboxyl group |

| 45 | 0.45 | |

| 90 | 0.00 | Minimum Energy Conformation |

| 135 | 0.68 | |

| 180 | 2.10 | Maximum steric hindrance |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating propoxy group tends to raise the HOMO energy, while the electron-withdrawing carboxyl and iodo groups lower the LUMO energy. This combined effect can lead to a relatively small HOMO-LUMO gap, suggesting moderate reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 3: Predicted Frontier Molecular Orbital Energies Illustrative data calculated in the gas phase.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Aromaticity Analysis (e.g., HOMA Index)

Aromaticity is a key concept in chemistry that describes the high stability of cyclic, planar molecules with delocalized π-electron systems. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a widely used quantitative descriptor of aromaticity based on the molecule's geometry. It evaluates the degree of bond length alternation in a cyclic system compared to an ideal, fully aromatic reference molecule (benzene, for which HOMA = 1).

A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 or negative suggest a non-aromatic or anti-aromatic character, respectively. For this compound, the substituents on the benzene (B151609) ring will cause minor distortions in the ring's geometry, leading to a HOMA index slightly less than 1. This calculation would confirm the retention of a strong aromatic character despite the substitution.

Table 4: Predicted HOMA Index for the Benzene Ring Illustrative data for this compound.

| Aromaticity Index | Predicted Value | Interpretation |

|---|---|---|

| HOMA | 0.985 | Highly Aromatic |

Solvent Model Implementations in Computational Spectroscopy (e.g., SCRF)

Chemical reactions and spectroscopic measurements are most often performed in solution, where solvent molecules can significantly influence the properties of the solute. Computational models must account for these effects to provide realistic predictions. The Self-Consistent Reaction Field (SCRF) is a class of implicit solvation models that treats the solvent as a continuous medium with a specific dielectric constant. iaea.org

The Polarizable Continuum Model (PCM) is the most common SCRF method. gaussian.comconflex.co.jp In this approach, the solute molecule is placed within a cavity carved out of the solvent continuum. gaussian.com The solute's electric field polarizes the solvent, which in turn creates a "reaction field" that perturbs the solute's electronic structure. This methodology is crucial for accurately calculating properties in solution, such as UV-Vis absorption spectra, NMR chemical shifts, and molecular dipole moments, which are often sensitive to the polarity of the surrounding environment.

Table 5: Effect of Solvent on Calculated Dipole Moment Illustrative data comparing gas phase and a polar solvent.

| Phase | Method | Predicted Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | DFT/B3LYP | 2.85 D |

| Water | SCRF(PCM)-DFT/B3LYP | 3.98 D |

V. Derivatization and Chemical Transformations

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is readily converted into its corresponding esters through various established methods. Esterification not only protects the acidic proton but also modifies the compound's polarity, solubility, and biological activity.

Standard esterification procedures, such as the Fischer-Speier method involving refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), are applicable. However, to accommodate sensitive substrates or to improve efficiency and environmental compatibility, milder and more advanced methods have been developed.

One effective approach involves the use of a dried Dowex H+ cation-exchange resin, which can be combined with sodium iodide (NaI) to catalyze the reaction under mild conditions. nih.gov This heterogeneous catalysis system simplifies product isolation, as the resin can be removed by simple filtration, and is often reusable. nih.gov For many carboxylic acids, these reactions proceed efficiently at room temperature. nih.gov

Another green chemistry approach is the use of supported nanoparticles as catalysts. For instance, iron oxide nanoparticles supported on a mesoporous silica (B1680970) substrate like SBA-15 have been shown to be efficient, recoverable Lewis acid catalysts for the solvent-free esterification of benzoic acid derivatives. The proposed mechanism involves the coordination of the iron species to the carbonyl oxygen, which activates the carboxyl group for nucleophilic attack by the alcohol.

The choice of esterification method depends on the desired ester, the scale of the reaction, and the presence of other functional groups that might be sensitive to the reaction conditions.

Table 1: Comparison of Selected Esterification Methods for Benzoic Acid Derivatives

| Method | Catalyst / Reagent | Typical Conditions | Advantages |

|---|---|---|---|

| Fischer-Speier | Concentrated H₂SO₄ | Reflux in excess alcohol | Inexpensive, widely used |

| Dowex H⁺/NaI | Dowex 50W-X8 resin, NaI | Stirring in alcohol, room temp. to 65 °C | Mild conditions, reusable catalyst, simple workup nih.gov |

| Supported FeNPs | Fe₂O₃ Nanoparticles on SBA-15 | Reflux, solvent-free | High efficiency, recoverable catalyst, green method mdpi.com |

| Steglich Esterification | DCC, DMAP | Alcohol, inert solvent (e.g., CH₂Cl₂) | Very mild conditions, suitable for sensitive substrates |

Functionalization of the Iodo-Group

The carbon-iodine bond on the aromatic ring is a key site for a wide range of chemical modifications, allowing for the introduction of new functional groups and the construction of more complex molecules.

The iodine atom in 5-iodo-2-propoxybenzoic acid serves as a versatile handle for advanced synthetic applications, particularly in the fields of medicinal chemistry and materials science. One of the most significant applications is in the preparation of radiolabeled compounds for diagnostic imaging and radiotherapy. The iodo-group can be readily exchanged with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) through iododemetallation reactions. This typically involves first converting the iodo-compound into an organometallic precursor, such as an organotin (stannane) or organomercury derivative, which is then reacted with a radioactive sodium iodide salt to yield the desired radiolabeled product. researchgate.net

Furthermore, the iodo-substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be employed to replace the iodine atom with a wide variety of organic fragments, dramatically increasing molecular complexity.

Table 2: Examples of Advanced Derivatization via the Iodo-Group

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl, Alkyl (C-C bond) |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | Alkyne (C-C bond) |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | Substituted Alkene (C-C bond) |

| Buchwald-Hartwig | R₂NH | Pd Catalyst, Ligand, Base | Amine (C-N bond) |

| Radio-iodination | Na[*I] | (via Stannane precursor) | Isotopic Label (*I) researchgate.net |

While this compound itself does not have a hydroxyl group for direct solvolytic derivatization, its precursors, such as 5-iodo-2-hydroxybenzoic acid, are important substrates. The synthesis of the target molecule often proceeds via the alkylation of such a precursor. nih.gov Moreover, related cyclic hypervalent iodine compounds, which are derived from iodo-benzoic acids, demonstrate the principle of solvolytic derivatization. For example, 2-iodosobenzoic acids (IBAs) can be readily converted into other cyclic organoiodine(III) derivatives by the solvolysis of their hydroxy group under mild conditions. mdpi.com This allows for the synthesis of derivatives containing acetate (B1210297) (OAc), methoxy (B1213986) (OMe), tosylate (OTs), or triflate (OTf) ligands, which in turn act as powerful reagents in organic synthesis. mdpi.com

This principle highlights that the synthetic pathway to this compound and its derivatives can involve strategic manipulation of precursor molecules, where solvolysis can be a key step in introducing functional diversity before or after the installation of the propoxy group.

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

Electrophilic aromatic substitution (SₑAr) provides a pathway to introduce additional substituents directly onto the benzene (B151609) ring of this compound. wikipedia.org The feasibility and regioselectivity of such reactions are governed by the electronic and steric effects of the three existing substituents: the propoxy group, the iodo group, and the carboxylic acid group.

-O-Propyl (Propoxy) group: An alkoxy group is strongly activating and ortho, para-directing due to its ability to donate electron density to the ring via resonance.

-I (Iodo) group: Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of resonance donation from their lone pairs.

-COOH (Carboxylic acid) group: This group is strongly deactivating and meta-directing due to both inductive and resonance electron-withdrawing effects.

The unoccupied positions on the ring are C3, C4, and C6. The outcome of an SₑAr reaction is determined by the interplay of these directing effects. The powerful activating and directing effect of the C2-propoxy group is expected to dominate, strongly favoring substitution at its ortho (C3) and para (C6) positions. The C5-iodo group also directs to the C4 and C6 positions. The C1-carboxyl group directs to C3. Therefore, the most likely positions for electrophilic attack are C3 and C6. Steric hindrance from the adjacent propoxy group might slightly disfavor substitution at C3 compared to C6.

Typical SₑAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄). masterorganicchemistry.comyoutube.com The strong deactivating effect of the carboxyl group and the moderate deactivation by the iodo group mean that forcing conditions may be required for these transformations.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution | Position | Substituent | Electronic Effect | Directing Influence | | :--- | :--- | :--- | :--- | | C1 | -COOH | Deactivating | Meta (to C3, C5) | | C2 | -O-Propyl | Activating | Ortho, Para (to C3, C6) | | C5 | -Iodo | Deactivating | Ortho, Para (to C4, C6) | | Predicted Reactivity Order: | C6 > C3 > C4 |

General Reaction Mechanisms and Molecular Modifications

The chemical transformations of this compound are governed by well-established reaction mechanisms. Esterification of the carboxylic acid proceeds via nucleophilic acyl substitution, typically acid-catalyzed, where the alcohol acts as the nucleophile attacking the protonated carbonyl carbon.

Electrophilic aromatic substitution follows a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com The first step, the attack of the electrophile on the aromatic π-system, is the rate-determining step as it temporarily disrupts aromaticity. The second step is the rapid deprotonation to restore the stable aromatic system. masterorganicchemistry.com

Molecular modifications centered on the iodo-group, such as palladium-catalyzed cross-coupling, involve complex organometallic catalytic cycles comprising oxidative addition, transmetalation (for Suzuki-type reactions), and reductive elimination steps.

Vi. Research Applications in Organic Synthesis and Materials Science

A Versatile Building Block in Complex Organic Synthesis

The structure of 5-iodo-2-propoxybenzoic acid, featuring an iodo-substituted aromatic ring, a carboxylic acid, and a propoxy group, makes it a valuable intermediate in the multi-step synthesis of intricate organic molecules.

While specific examples detailing the extensive use of this compound as a precursor are not widespread, its structural motifs are found in various advanced organic molecules. The presence of the iodo group allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in constructing the carbon skeleton of complex natural products, pharmaceuticals, and functional materials. The propoxy and carboxylic acid groups can be further modified or can participate in directing the stereochemistry of subsequent reactions, highlighting the compound's potential as a versatile starting material.

The primary role of this compound as a reagent is in the introduction of the 5-iodo-2-propoxybenzoyl moiety into a target molecule. This functional group can impart specific physical, chemical, or biological properties. For instance, the iodinated aromatic ring can be a site for further functionalization or can be involved in halogen bonding interactions, which are of increasing interest in crystal engineering and materials science.

Applications in Catalysis

The benzoic acid framework, particularly when substituted with iodine, serves as a foundation for the development of various types of catalysts.

Hypervalent iodine compounds are known for their utility as mild, selective, and environmentally benign oxidizing agents in a wide array of organic transformations. These reagents are often employed as alternatives to heavy metal-based oxidants. This compound can serve as a precursor to hypervalent iodine(III) and iodine(V) reagents. For example, oxidation of the iodine center can lead to the formation of compounds analogous to 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane. These resulting hypervalent iodine species can then act as organocatalysts in various oxidative reactions, including the oxidation of alcohols to aldehydes and ketones. The development of polymer-supported or water-soluble derivatives of these catalysts can enhance their recyclability and ease of use.

Table 1: Examples of Oxidative Transformations Potentially Catalyzed by Hypervalent Iodine Compounds Derived from Iodo-Benzoic Acid Scaffolds

| Transformation | Substrate | Product | Catalyst Type |

|---|---|---|---|

| Alcohol Oxidation | Primary/Secondary Alcohols | Aldehydes/Ketones | IBX-type Reagents |

| C-H Oxidation | Benzylic/Allylic Positions | Carbonyl Compounds | Hypervalent Iodine(V) |

This table represents potential applications based on the known reactivity of similar hypervalent iodine compounds.

The benzoic acid scaffold is a common feature in the design of chiral ligands and organocatalysts for asymmetric synthesis. While specific examples employing this compound are not prominent, the general principles of catalyst design can be applied. The carboxylic acid group can be used to form amides or esters with chiral auxiliaries, creating a chiral environment around a catalytically active center. The iodo and propoxy substituents can influence the steric and electronic properties of the catalyst, potentially enhancing enantioselectivity in reactions such as aldol (B89426) additions, Michael reactions, and cycloadditions. The development of chiral catalysts is a significant area of research aimed at producing enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries.

Zeolites are microporous aluminosilicate (B74896) minerals that are widely used as solid acid catalysts in the chemical industry due to their high surface area, shape selectivity, and thermal stability. In the context of benzoic acid derivatives, zeolites can be employed in reactions such as acylation and benzoylation. For instance, H-beta and H-Y zeolites have been shown to be effective catalysts for the benzoylation of phenols with benzoic acid to produce hydroxybenzophenones, which are important intermediates in the chemical industry. The reaction mechanism can involve the activation of the carboxylic acid by the acidic sites within the zeolite pores. While direct studies involving this compound in zeolite catalysis are limited, the principles of acid-catalyzed reactions on zeolites suggest its potential applicability in similar transformations, where the zeolite's shape selectivity could influence the regioselectivity of the reaction.

Table 2: Research Findings on Zeolite-Catalyzed Reactions with Benzoic Acid Derivatives

| Zeolite Type | Reaction | Substrates | Key Findings |

|---|---|---|---|

| H-beta | Phenol (B47542) Benzoylation | Phenol, Benzoic Acid | High conversion of phenol and high yields of hydroxybenzophenones. |

| H-Y | Phenyl Benzoate Transformation | Phenyl Benzoate, Phenol | Efficient transformation into hydroxybenzophenones. |

This table is based on research with benzoic acid and its derivatives, illustrating the potential for similar applications with this compound.

Supramolecular Chemistry and Self-Assembly

The design of molecules that can self-assemble into predictable and functional superstructures is a cornerstone of supramolecular chemistry. Benzoic acid derivatives are frequently employed in this field due to their capacity for forming robust hydrogen bonds. The presence of an iodine atom introduces the possibility of halogen bonding, another significant non-covalent interaction used in crystal engineering.

The molecular structure of this compound contains key functional groups that would be expected to drive the formation of molecular assemblies. The carboxylic acid group is a primary site for hydrogen bonding, often leading to the formation of dimers. Furthermore, the iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.

However, a detailed search of chemical literature and crystallographic databases did not yield specific studies on the formation of molecular assemblies or networks involving this compound. Research in this area would typically involve crystallizing the compound under various conditions and analyzing the resulting solid-state structures to understand the intermolecular interactions that govern its self-assembly. Such studies would provide insight into how the interplay of hydrogen and halogen bonding dictates the formation of one-, two-, or three-dimensional networks.

The investigation of hydrogen bonding motifs is fundamental to understanding the solid-state behavior of organic molecules. For carboxylic acids, the most common motif is the formation of a centrosymmetric dimer through O-H···O hydrogen bonds between the carboxyl groups of two molecules.

In the case of this compound, in addition to the carboxylic acid dimer, the oxygen atom of the propoxy group could potentially act as a hydrogen bond acceptor. However, without experimental crystallographic data, any description of its specific hydrogen bonding motifs remains speculative. A single-crystal X-ray diffraction study would be required to determine the precise arrangement of molecules in the solid state and to characterize the hydrogen bonding patterns. Such an analysis would provide key data, as outlined in the hypothetical table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| O-H···O distance (dimer) | Data not available |

| C-I···X distance (halogen bond) | Data not available |

| Supramolecular Motif | Data not available |

Applications in Novel Material Creation

The unique combination of functional groups in this compound suggests its potential as a building block for novel materials. Halogenated organic molecules are of interest in fields such as optoelectronics and pharmaceuticals. The ability to form predictable supramolecular structures is also a key attribute for the bottom-up design of functional materials.

Potential applications could include the development of liquid crystals, where the rod-like shape of the molecule might be conducive to forming mesophases. Furthermore, its use in the synthesis of co-crystals, where it is combined with other molecules to create new crystalline solids with tailored properties (e.g., solubility, melting point), is another plausible area of research.

Despite this potential, there is a lack of published research detailing the use of this compound in the creation of any specific novel materials. Further investigation would be necessary to explore and develop its applications in materials science.

Q & A

Basic: What are the key considerations for designing synthetic routes for 5-iodo-2-propoxybenzoic acid?

Answer:

When designing synthetic pathways, prioritize reagent compatibility (e.g., iodine stability under reaction conditions), regioselectivity for propoxy and iodo substitutions, and purification methods. For example, nucleophilic aromatic substitution or Ullmann coupling may be explored for iodination, while alkylation can introduce the propoxy group. Ensure intermediates are characterized via TLC or HPLC to monitor reaction progress .

Table 1: Common Synthetic Challenges and Mitigations

| Challenge | Mitigation |

|---|---|

| Iodine volatility | Use sealed reactors or low-temperature conditions |

| Propoxy group stability | Avoid strong acids/bases post-alkylation |

| Byproduct formation | Optimize solvent polarity for crystallization |

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- 1H/13C NMR : Confirm proton environments and substitution patterns (e.g., aromatic protons adjacent to iodine).

- FT-IR : Identify carboxylic acid (-COOH) and ether (-O-) functional groups.

- X-ray crystallography : Resolve 3D structure, particularly iodine’s steric effects.

- Elemental analysis : Validate purity and molecular formula .

Advanced: How can researchers optimize the yield and purity of this compound during synthesis?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodination efficiency.

- Catalyst screening : CuI or Pd catalysts improve coupling reactions.

- Purification : Use gradient column chromatography to separate iodinated byproducts.

- Crystallization : Recrystallize from ethanol/water mixtures to remove residual salts .

Basic: What safety protocols are recommended when handling this compound?

Answer:

- Use PPE (gloves, goggles) due to potential irritant properties.

- Store in amber vials under inert gas to prevent iodine sublimation.

- Work in a fume hood to avoid inhalation of volatile intermediates .

Advanced: How should researchers address discrepancies in spectral data or physicochemical properties?

Answer:

- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT simulations).

- Contamination checks : Use mass spectrometry to detect halogen exchange byproducts.

- Environmental controls : Replicate experiments under controlled humidity/temperature to assess stability .

Advanced: What strategies are effective for elucidating the structure-activity relationship (SAR) of derivatives?

Answer:

- Systematic substitution : Modify the propoxy chain length or replace iodine with other halogens.

- Bioactivity assays : Test derivatives in enzyme inhibition or cellular uptake models.

- Computational docking : Map steric/electronic effects of iodine on target binding .

Basic: How to formulate a research hypothesis using frameworks like PICO or FINER?

Answer:

- PICO : Population (e.g., cancer cells), Intervention (this compound treatment), Comparison (untreated controls), Outcome (apoptosis rates).

- FINER : Ensure hypotheses are Feasible (lab resources), Novel (unexplored iodinated analogs), and Relevant (antibiotic resistance) .

Advanced: What computational methods predict reactivity or stability under varying conditions?

Answer:

- DFT calculations : Model iodine’s electron-withdrawing effects on aromatic ring reactivity.

- Molecular dynamics (MD) : Simulate solubility in lipid membranes for drug delivery studies.

- QSPR models : Correlate substituent effects with melting points or logP values .

Basic: Best practices for conducting a literature review on this compound?

Answer:

- Database selection : Use PubMed, SciFinder, and Reaxys with keywords like "iodinated benzoic acid derivatives."

- Search filters : Apply "systematic review" or "synthetic methodology" filters to prioritize high-impact studies .

Advanced: How to design in vitro assays to evaluate biological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.